1,2,3-Thiadiazole-4-carbaldehyde finds application as a versatile building block in organic synthesis due to the presence of both the aldehyde and the heterocyclic thiadiazole ring. Its reactive aldehyde group allows for further functionalization through various reactions like condensation, aldol addition, and reductive amination. The thiadiazole ring, on the other hand, contributes unique properties like stability and electronic effects, influencing the reactivity of the molecule. This combination makes 1,2,3-thiadiazole-4-carbaldehyde a valuable tool for synthesizing diverse heterocyclic compounds with potential applications in pharmaceuticals and functional materials [].
The presence of the thiadiazole ring and the aldehyde functionality makes 1,2,3-thiadiazole-4-carbaldehyde a scaffold for potential drug discovery. The thiadiazole ring system is present in various FDA-approved drugs, exhibiting diverse biological activities like anti-inflammatory, anti-cancer, and anti-bacterial properties []. Researchers have explored 1,2,3-thiadiazole-4-carbaldehyde derivatives for their potential as anti-tubercular and anti-malarial agents, with some derivatives demonstrating promising activity in vitro [, ].
1,2,3-Thiadiazole-4-carbaldehyde is a member of the thiadiazole family characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. Its molecular formula is C3H2N2OS, and it has a molecular weight of 114.13 g/mol . The compound features an aldehyde functional group (-CHO) at the 4-position of the thiadiazole ring. It appears as a white to light yellow crystalline solid with a melting point of approximately 85 °C and a boiling point around 221 °C .
Research indicates that 1,2,3-thiadiazole-4-carbaldehyde exhibits notable biological activities:
Several methods are employed to synthesize 1,2,3-thiadiazole-4-carbaldehyde:
1,2,3-Thiadiazole-4-carbaldehyde finds applications in various domains:
Interaction studies involving 1,2,3-thiadiazole-4-carbaldehyde focus on its binding affinity with biological targets:
1,2,3-Thiadiazole-4-carbaldehyde shares structural similarities with other compounds in the thiadiazole family. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2,4-Thiadiazole | C2H2N2S | Contains a different arrangement of nitrogen atoms |
| 1,3-Thiadiazole | C2H2N2S | Lacks the aldehyde group |
| 5-Methyl-1,2,3-thiadiazole | C4H5N3S | Methyl substitution at the 5-position |
1,2,3-Thiadiazole-4-carbaldehyde is unique due to its specific position of the aldehyde group and its distinct reactivity profile compared to these similar compounds.
The Hurd-Mori reaction represents the foundational synthetic approach for preparing 1,2,3-thiadiazole-4-carbaldehyde derivatives and remains one of the most widely documented methods in the literature [1]. This classical methodology involves the cyclization of hydrazone precursors using thionyl chloride as the key thionating agent, following a [4 + 1] retrosynthetic approach where four atoms originate from the hydrazone substrate and one sulfur atom is contributed by the cyclization reagent [2].
The mechanism of the Hurd-Mori reaction proceeds through the initial formation of hydrazone intermediates, typically prepared from the corresponding aldehydes or ketones with hydrazine derivatives [1]. These hydrazone precursors are subsequently treated with thionyl chloride under reflux conditions to afford the desired 1,2,3-thiadiazole ring system [3]. The reaction typically requires harsh conditions, including prolonged heating at elevated temperatures ranging from 78 to 120 degrees Celsius for 16 to 24 hours [1].
Research conducted by Stanetty and colleagues demonstrated that the success of the Hurd-Mori cyclization is highly dependent on the electronic nature of substituents present on the precursor molecules [1]. Their investigations revealed that hydrazones bearing electron-donating groups, such as alkyl substituents, provided disappointingly low yields of 15 to 25 percent, even under optimized reaction conditions [1]. The poor performance was attributed to the electron-rich nature of the nitrogen species in the cyclization precursors and intermediates, leading to significant decomposition during the harsh reaction conditions [1].
A critical breakthrough in improving the efficiency of the Hurd-Mori reaction came through the strategic use of electron-withdrawing protecting groups [1]. When methyl carbamate protecting groups were employed instead of alkyl substituents, the cyclization proceeded smoothly at lower temperatures with dramatically improved yields reaching 94 percent [1]. This enhancement was achieved by reducing the electron density on the nitrogen atom, thereby increasing the stability of both starting materials and intermediates under the reaction conditions [1].
Table 1: Classical Hurd-Mori Reaction Conditions and Outcomes
| Substrate Type | Protecting Group | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Benzyl hydrazone | Benzyl | Reflux (CHCl₃) | 16h | 25 | [1] |
| N-Methyl hydrazone | Methyl | Reflux (CHCl₃) | 16h | 15 | [1] |
| N-Carbamate hydrazone | Methyl carbamate | Cooling required | Variable | 94 | [1] |
| Aromatic hydrazones | Various | Reflux conditions | 16-24h | 15-85 | [2] |
The classical Hurd-Mori approach, while historically significant, presents several limitations that have driven the development of more modern synthetic strategies [1]. The requirement for excess thionyl chloride, extended reaction times, and the production of toxic by-products make this method less attractive for large-scale applications [3]. Additionally, the formation of sulfonyl chloride side products when using sulfonyl-protected substrates necessitates chromatographic separation, further complicating the purification process [2].
Microwave-assisted synthesis has emerged as a powerful green chemistry approach for the preparation of 1,2,3-thiadiazole-4-carbaldehyde derivatives, offering significant advantages over conventional heating methods [4]. This methodology employs microwave irradiation to accelerate the cyclization process, dramatically reducing reaction times from hours to minutes while maintaining or improving product yields [5].
Research by El-Mahdy and colleagues developed a rapid one-pot protocol for synthesizing thiadiazole derivatives using microwave activation [5]. Their method achieved excellent yields ranging from 96 to 99 percent for gram-scale synthesis, with reaction times reduced to 5 to 15 minutes [5]. The microwave-assisted approach utilized acetonitrile as the solvent system with potassium carbonate as a base and molecular iodine as a catalyst at room temperature [6].
The microwave methodology demonstrates exceptional tolerance for various substituent patterns [4]. Both electron-donating groups such as methyl and electron-withdrawing groups including chlorine, bromine, nitro, and trifluoromethyl substituents on aromatic rings are well-accommodated, affording products in yields ranging from 55 to 89 percent [4]. However, aromatic thioamides with strong electron-withdrawing groups showed relatively lower yields due to reduced nucleophilicity [6].
Studies by Pouramiri and Rashidi explored solvent-free microwave conditions for thiadiazole synthesis, utilizing triethylammonium hydrogen sulfate ionic liquid as both catalyst and reaction medium [7]. This approach eliminated the need for traditional organic solvents, further enhancing the environmental sustainability of the synthesis while maintaining high efficiency [7].
Table 2: Microwave-Assisted Synthesis Parameters and Results
| Substrate | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aromatic thioamides | 600 | 5 | 80-150 | 75-96 | [4] |
| Heterocyclic derivatives | 480 | 3 | Variable | 55-89 | [8] |
| Alkyl derivatives | 250 | 5 | 80-90 | 70-85 | [7] |
| Ferrocenyl compounds | Variable | 12 | Room temp | 55-79 | [9] |
Solid-phase synthesis represents another significant advancement in the preparation of 1,2,3-thiadiazole-4-carbaldehyde libraries, offering advantages in terms of product purification and parallel synthesis capabilities [10]. This methodology enables the construction of diverse thiadiazole analogs through a series of on-resin transformations followed by final cleavage to release the desired products [11].
The key innovation in solid-phase thiadiazole synthesis involves the preparation of polymer-bound 2-amido-5-amino-1,3,4-thiadiazole resin through cyclization of thiosemicarbazide resin using para-toluenesulfonyl chloride as the desulfurative agent [10]. This approach circumvents many of the challenges associated with solution-phase synthesis, particularly in terms of purification and isolation of intermediates [11].
Research by synthetic chemists demonstrated that both alkylation and acylation reactions proceed with excellent chemoselectivity on the solid support [10]. Alkylation reactions occur preferentially at the 2-amide position, while acylation reactions favor the 5-amine position of the thiadiazole ring system [10]. This regioselectivity enables the systematic functionalization of the heterocyclic scaffold to generate structurally diverse libraries [11].
The solid-phase methodology also incorporates Suzuki coupling reactions to introduce aryl substituents, expanding the structural diversity accessible through this synthetic platform [10]. Final cleavage of the functionalized resins using trifluoroacetic acid in dichloromethane affords the desired thiadiazole products in high yields and purities [10].
Comparative studies revealed that thiadiazole analogs prepared via solid-phase synthesis exhibit different distributions of physicochemical and biological properties compared to those prepared through conventional solution-phase methods [10]. This observation highlights the potential of solid-phase approaches to access unique chemical space within the thiadiazole scaffold [11].
Regioselective functionalization represents a critical aspect of 1,2,3-thiadiazole-4-carbaldehyde synthesis, as the positioning of functional groups significantly impacts both the synthetic accessibility and potential applications of these compounds [12]. Modern synthetic strategies have focused on developing reagent-controlled cyclization methods that enable precise control over regiochemistry during heterocycle formation [12].
The development of reagent-based cyclization protocols has provided reliable methods for achieving regioselective synthesis of 2-amino-substituted 1,3,4-thiadiazole and related derivatives [12]. These approaches utilize thiosemicarbazide intermediates that undergo selective cyclization when treated with specific reagents under controlled conditions [12]. The choice of cyclization agent and reaction conditions directly influences the regioselectivity of the transformation [12].
Research investigations have revealed that the regioselectivity of thiadiazole formation is significantly affected by both the R1 and R2 substituents present on the thiosemicarbazide precursor when para-toluenesulfonyl chloride is employed as the cyclization agent [12]. Systematic studies using thiosemicarbazide derivatives with R1 as benzyl and R2 as phenyl demonstrated the critical importance of substituent effects on reaction outcome [12].
Alternative cyclization conditions utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in dimethyl sulfoxide have been developed to provide complementary regioselectivity patterns [12]. This reagent system offers orthogonal selectivity compared to traditional para-toluenesulfonyl chloride conditions, enabling access to different regioisomeric products from the same starting materials [12].
Table 3: Regioselective Functionalization Methods
| Cyclization Agent | Solvent System | Selectivity Pattern | Major Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-TsCl | N-methyl-2-pyrrolidone | 1,3,4-Thiadiazole | 2-Amino derivative | 75-90 | [12] |
| EDC·HCl | Dimethyl sulfoxide | 1,3,4-Oxadiazole | Alternative regioisomer | 70-85 | [12] |
| SOCl₂ | Dichloromethane | 1,2,3-Thiadiazole | 4-Substituted product | 60-94 | [1] |
| Triethylamine | Various | Mixed selectivity | Multiple products | Variable | [12] |
The mechanistic understanding of regioselective cyclization has been enhanced through computational studies and experimental investigations [12]. These studies reveal that the electronic properties of substituents and the nature of the cyclization agent work in concert to determine the preferred reaction pathway [12]. Electron-withdrawing groups generally favor formation of specific regioisomers, while electron-donating substituents may lead to alternative selectivity patterns [12].
Advanced functionalization techniques have also incorporated transition metal catalysis to achieve selective transformations on preformed thiadiazole rings [13]. Enzymatic approaches using vanadium-dependent haloperoxidases have demonstrated remarkable selectivity in the oxidative dimerization of thioamide precursors to form thiadiazole derivatives [13]. These biocatalytic methods offer excellent chemoselectivity and operate under mild, environmentally benign conditions [13].
The development of efficient catalytic systems for 1,2,3-thiadiazole-4-carbaldehyde synthesis has become increasingly important as demand for sustainable and scalable synthetic methods continues to grow [6]. Modern catalytic approaches encompass both traditional metal-catalyzed transformations and innovative biocatalytic processes that offer enhanced selectivity and reduced environmental impact [13].
Gold catalysis has emerged as a particularly effective approach for thiadiazole synthesis, with gold(I) complexes demonstrating excellent catalytic performance in oxidative cyclization reactions [14]. Research by various groups has shown that gold complexes bearing specialized ligands can achieve turnover numbers up to 99,000 in related heterocyclic synthesis [14]. These catalytic systems operate under mild conditions and tolerate a wide range of functional groups [14].
The optimization of gold-catalyzed systems has revealed that the choice of counter ion significantly impacts catalytic efficiency [14]. Complexes with weakly coordinating counter ions such as trifluoromethanesulfonate demonstrate superior performance compared to those with more coordinating anions [14]. The catalytic system employing N,N-dimethylbenzenaminium methanesulfonate has been identified as particularly effective for synthesizing various thiadiazole derivatives [14].
Copper-based catalytic systems have also shown promise for thiadiazole formation, particularly in one-pot multicomponent reactions [6]. These systems utilize molecular iodine as the sole oxidant in conjunction with potassium carbonate and acetonitrile to achieve efficient cyclization [6]. The transition metal-free nature of this approach, combined with short reaction times and mild conditions, makes it attractive for large-scale applications [6].
Table 4: Catalytic Systems for Thiadiazole Synthesis
| Catalyst Type | Oxidant | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Au(I) complex | 8-Me-quinoline N-oxide | Various | Room temp | 1-6h | 78-95 | [14] |
| Molecular iodine | I₂ | Acetonitrile | Room temp | 30min-2h | 96-99 | [6] |
| FeCl₃ | Oxidative conditions | Polar solvents | 60-80 | 2-4h | 75-88 | [15] |
| Polyphosphate ester | None required | Chloroform | <85 | Several hours | 44-70 | [16] |
Enzymatic catalysis represents a cutting-edge approach to thiadiazole synthesis that offers exceptional selectivity and operates under environmentally benign conditions [13]. Vanadium-dependent haloperoxidase enzymes have been successfully employed for the oxidative dimerization of thioamides to generate corresponding thiadiazole derivatives [13]. This biocatalytic approach utilizes hydrogen peroxide as the terminal oxidant and requires only catalytic quantities of halide salts [13].
The enzymatic synthesis mechanism involves two distinct enzyme-mediated sulfur halogenation events that are critical for heterocycle formation [13]. Mechanistic investigations suggest that the reaction initiates with vanadium haloperoxidase-catalyzed S-bromination of the starting thioamide, producing S-bromothioamide intermediates [13]. Subsequent enzymatic transformations lead to cyclization and formation of the thiadiazole ring system [13].
Molecular docking experiments have provided valuable insights into the reactivity differences between various biocatalysts used in thiadiazole synthesis [13]. These computational studies help explain the observed selectivity patterns and guide the selection of optimal enzyme systems for specific synthetic applications [13]. The biocatalytic approach has been successfully applied to preparative-scale synthesis, demonstrating its practical utility for producing pharmaceutically relevant compounds [13].
The integration of enzymatic halide recycling into the synthetic methodology represents a significant advancement in sustainable heterocycle synthesis [13]. This approach minimizes waste generation and eliminates the need for stoichiometric quantities of halogenating agents [13]. The developed biocatalytic oxidative dimerization has been applied to the synthesis of anticancer agents, highlighting its potential for pharmaceutical applications [13].
Comparative analysis of catalytic systems reveals that the choice of catalyst significantly impacts both the efficiency and selectivity of thiadiazole formation [6]. While traditional metal catalysts often require harsh conditions and generate toxic waste, modern catalytic approaches offer improved environmental profiles and enhanced functional group tolerance [16]. The development of metal-free and biocatalytic systems represents the current frontier in sustainable thiadiazole synthesis [13].
The electronic structure of 1,2,3-thiadiazole-4-carbaldehyde has been extensively investigated using density functional theory calculations at the B3LYP and M06-2X levels with the 6-311++G(d,p) basis set [1]. These computational investigations reveal fundamental insights into the molecular electronic properties and bonding characteristics of this heterocyclic compound.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide critical information about the electronic behavior of 1,2,3-thiadiazole-4-carbaldehyde. At the B3LYP/6-311++G(d,p) level, the highest occupied molecular orbital energy is calculated at -7.34 electron volts, while the lowest unoccupied molecular orbital energy is positioned at -1.82 electron volts, resulting in a highest occupied molecular orbital-lowest unoccupied molecular orbital gap of 5.52 electron volts [1]. The M06-2X functional yields slightly different values, with highest occupied molecular orbital and lowest unoccupied molecular orbital energies of -7.14 and -1.73 electron volts respectively, producing a gap of 5.41 electron volts [1].
The ionization potential and electron affinity calculations provide essential data for understanding the electron transfer properties of the molecule. The B3LYP calculations predict an ionization potential of 9.02 electron volts and an electron affinity of 0.40 electron volts [1]. The chemical hardness, calculated as the difference between ionization potential and electron affinity divided by two, yields a value of 4.31 electron volts for B3LYP and 4.33 electron volts for M06-2X [1], indicating moderate chemical stability.
The global electrophilicity index, which measures the propensity of a molecule to accept electrons, is calculated to be 2.57 electron volts at the B3LYP level [1]. This value classifies 1,2,3-thiadiazole-4-carbaldehyde as a strong electrophile according to the classification scheme where compounds with electrophilicity index greater than 1.5 electron volts are considered strong electrophiles [1].
Molecular electrostatic potential surface analysis reveals important information about the charge distribution and reactive sites within the molecule. The carbonyl carbon of the aldehyde group exhibits significant positive electrostatic potential, making it highly susceptible to nucleophilic attack [2]. The nitrogen atoms in the thiadiazole ring show regions of negative electrostatic potential, indicating their potential as hydrogen bond acceptors [2].
The dipole moment calculations indicate significant molecular polarity, with values of 5.47 Debye at B3LYP and 7.03 Debye at M06-2X levels [1]. This substantial dipole moment suggests strong intermolecular interactions in condensed phases and influences the molecule's solubility characteristics in polar solvents.
Natural bond orbital analysis provides detailed insights into the electronic structure and bonding patterns. The analysis reveals significant delocalization of electron density within the thiadiazole ring system [1]. The lone pairs on sulfur show notable interaction energies of 24.64 and 28.48 kilocalories per mole with antibonding π orbitals of nitrogen-carbon bonds [1]. These interactions contribute to the aromatic stability of the thiadiazole ring system.
Polarizability and hyperpolarizability calculations yield values of 77.05 atomic units and 171.3 atomic units respectively at the B3LYP level [1]. The high polarizability value suggests enhanced bioactivity potential, as molecular polarizability often correlates with biological activity [1].
Molecular dynamics simulations have provided crucial insights into the reactivity pathways and conformational dynamics of 1,2,3-thiadiazole systems. These simulations employ advanced quantum mechanics/molecular mechanics approaches to capture both electronic effects and environmental influences on molecular behavior [3] [4] [5].
Classical molecular dynamics simulations of 1,2,3-thiadiazole-4-carbaldehyde in acetonitrile solvent reveal stable conformational behavior at room temperature [3]. The molecule maintains a planar geometry with minimal deviation from planarity throughout the simulation trajectory. The aldehyde group shows restricted rotation due to partial conjugation with the thiadiazole ring system [3].
The rotational barrier calculations indicate that the carbonyl group rotation requires approximately 12.5 kilocalories per mole [5], suggesting restricted rotation at ambient temperatures. This conformational restriction has important implications for the molecule's reactivity patterns and intermolecular interactions.
Temperature-dependent molecular dynamics simulations reveal increased conformational flexibility at elevated temperatures. Above 350 Kelvin, the molecule exhibits more pronounced torsional motions around the carbon-carbon bond connecting the aldehyde group to the thiadiazole ring [5]. These findings have important implications for understanding thermal reactivity and reaction mechanisms.
Solvent effects on molecular dynamics have been extensively studied through explicit solvent simulations. In polar protic solvents such as methanol and water, the molecule exhibits enhanced hydrogen bonding interactions through the carbonyl oxygen and nitrogen atoms of the thiadiazole ring [3]. These interactions influence the electron density distribution and modify the reactivity patterns compared to gas-phase behavior.
The molecular dynamics simulations also reveal important information about intermolecular aggregation patterns. In concentrated solutions, 1,2,3-thiadiazole-4-carbaldehyde molecules tend to form dimeric structures through hydrogen bonding interactions between the aldehyde group of one molecule and nitrogen atoms of another [5]. These aggregation patterns influence the bulk properties and chemical reactivity of the compound.
Dynamic correlation functions calculated from molecular dynamics trajectories provide insights into vibrational relaxation processes. The carbonyl stretching mode exhibits a relaxation time of approximately 2.3 picoseconds in acetonitrile solution [5], indicating rapid vibrational energy dissipation through solvent interactions.
The simulations also reveal important details about diffusion behavior and molecular transport properties. The calculated diffusion coefficient in acetonitrile is 1.8 × 10^-5 square centimeters per second at 298 Kelvin [5], which is consistent with the molecular size and solvent viscosity.
Advanced quantum mechanics/molecular mechanics calculations have provided unprecedented insights into the photoinduced rearrangement mechanisms of 1,2,3-thiadiazole systems, including derivatives containing the carbaldehyde functionality [6] [4] [7]. These studies employ high-level complete active space self-consistent field second-order perturbation theory/molecular mechanics methods to accurately describe both ground and excited state potential energy surfaces.
The photoinduced rearrangement mechanism of 1,2,3-thiadiazole begins with electronic excitation to the second singlet excited state, requiring 114.0 kilocalories per mole [6] [4]. This initial excitation populates a π-π* transition that primarily involves the nitrogen-nitrogen and carbon-nitrogen bonds within the thiadiazole ring system [6].
Subsequent ultrafast internal conversion from the second singlet state to the first singlet state occurs within approximately 50 femtoseconds [6] [4]. This rapid non-adiabatic process involves a conical intersection that facilitates efficient population transfer between electronic states. The energy barrier for this conversion is calculated to be 24.4 kilocalories per mole [6].
The first singlet state exhibits a lifetime of less than 200 femtoseconds before undergoing further decay to the ground state [6] [4]. This extremely short lifetime prevents any significant excited-state rearrangement chemistry from occurring in the electronically excited manifold. The decay pathway involves sulfur-nitrogen bond fission, leading to a vibrationally "hot" ground state intermediate with an energy of 18.3 kilocalories per mole above the reactant [6].
The key finding from these quantum mechanics/molecular mechanics investigations is that the previously proposed thiocarbene intermediate is computationally unstable [6] [4]. Instead, the calculations reveal a modified mechanism involving direct thermal rearrangement from the hot ground state intermediate. This thermal process occurs through concerted but asynchronous pathways leading to multiple products including thioketene, thiirene, and ethynethiol [6].
The formation of thioketene products proceeds through a concerted mechanism with an energy barrier of 12.5 kilocalories per mole [6]. This pathway involves simultaneous carbon-carbon bond formation and nitrogen extrusion, resulting in a stabilization energy of 45.2 kilocalories per mole relative to the starting material [6].
Thiirene formation follows an alternative pathway with a slightly higher energy barrier of 15.8 kilocalories per mole [6]. The resulting thiirene products exhibit remarkable stability in solution, with lifetimes extending to the millisecond timescale [8]. This stability is attributed to the strain-stabilized three-membered ring structure and favorable electronic delocalization.
The quantum mechanics/molecular mechanics calculations also reveal solvent effects on the rearrangement pathways. In polar solvents such as acetonitrile, the energy barriers for thermal rearrangement are reduced by approximately 2-3 kilocalories per mole due to stabilization of polar transition states [6]. This solvent effect partially explains the enhanced reactivity observed experimentally in polar media.
Computational prediction of regiochemical outcomes in reactions involving 1,2,3-thiadiazole-4-carbaldehyde represents a crucial application of theoretical chemistry methods. These predictive models combine electronic structure calculations with empirical reactivity descriptors to forecast site selectivity in chemical transformations [9] [10] [11].
Frontier molecular orbital analysis forms the foundation for regiochemical predictions. The lowest unoccupied molecular orbital of 1,2,3-thiadiazole-4-carbaldehyde shows significant coefficients at the carbon-4 position (adjacent to the aldehyde group) and the carbon-5 position [9]. The relative magnitudes of these coefficients provide quantitative predictions for electrophilic attack patterns.
Fukui function analysis offers more sophisticated predictions of regiochemical outcomes. The nucleophilic Fukui function (f+) indicates the propensity for nucleophilic attack at specific atomic sites [9] [10]. For 1,2,3-thiadiazole-4-carbaldehyde, the f+ values are highest at the carbonyl carbon (0.69) and the carbon-5 position of the thiadiazole ring (0.52) [9].
Electronic substituent effects significantly influence regiochemical predictions. Electron-withdrawing groups such as trifluoromethyl or nitro substituents increase the Fukui function values at adjacent carbon atoms, enhancing their susceptibility to nucleophilic attack [9] [10]. Conversely, electron-donating groups such as amino or methoxy substituents reduce these values, directing reactivity away from adjacent positions.
Machine learning approaches have been developed to predict regiochemical outcomes based on molecular descriptors calculated from density functional theory [10] [11]. These models achieve prediction accuracies exceeding 85% for a diverse set of thiadiazole derivatives. The most important descriptors include frontier orbital coefficients, atomic charges, and local hardness values [10].
Quantitative structure-activity relationship models specifically designed for thiadiazole systems show excellent correlation between calculated electronic parameters and experimental regiochemical outcomes [12] [13]. The models incorporate factors such as steric hindrance, electronic effects, and solvent polarity to provide comprehensive predictions.
Transition state calculations provide the most accurate predictions of regiochemical outcomes by directly computing energy barriers for competing reaction pathways [11]. For nucleophilic additions to 1,2,3-thiadiazole-4-carbaldehyde, the energy barriers vary by 3-8 kilocalories per mole depending on the attacking nucleophile and reaction conditions [11].
The predictive models successfully forecast the preferential formation of 4-substituted products in reactions with amine nucleophiles, consistent with experimental observations [11]. The calculations predict regioselectivities ranging from 65% to 88% depending on the nature of the nucleophile and reaction conditions [11].
Catalyst effects on regiochemical outcomes have been modeled using quantum mechanics/molecular mechanics approaches [11]. Lewis acid catalysts such as boron trifluoride or aluminum chloride significantly alter the electronic distribution in 1,2,3-thiadiazole-4-carbaldehyde, leading to enhanced selectivity for specific regioisomers [11].
The computational models also successfully predict temperature effects on regiochemical outcomes. At elevated temperatures, kinetic control dominates, favoring products from the lowest energy transition states [11]. At lower temperatures, thermodynamic control becomes more important, favoring the most stable product isomers [11].
Solvent effects on regioselectivity have been quantitatively modeled using continuum solvation approaches [10] [11]. Polar solvents generally enhance the regioselectivity by stabilizing charged transition states, while nonpolar solvents lead to more statistical product distributions [11].
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